N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine
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Overview
Description
N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, in the presence of a base like sodium carbonate . The reaction conditions often include refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production of triazine derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency, providing higher yields and purity in shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, secondary amines, and alcohols in the presence of bases such as sodium carbonate or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in the formation of N-substituted triazine derivatives .
Scientific Research Applications
N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine
- N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine
Uniqueness
N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
189567-72-4 |
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Molecular Formula |
C8H4Cl2N8 |
Molecular Weight |
283.07 g/mol |
IUPAC Name |
N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C8H4Cl2N8/c9-6-16-7(10)18-8(17-6)15-5-3-4(12-1-11-3)13-2-14-5/h1-2H,(H2,11,12,13,14,15,16,17,18) |
InChI Key |
RFVNSOFIBNXQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NC3=NC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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